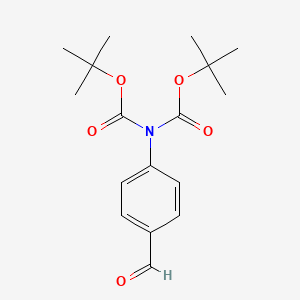

Di-tert-Butyl (4-formylphenyl)imidodicarbonate

Description

Properties

Molecular Formula |

C17H23NO5 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

tert-butyl N-(4-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-12(11-19)8-10-13/h7-11H,1-6H3 |

InChI Key |

QFEUBKHCICOQFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)C=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (4-formylphenyl)imidodicarbonate typically involves the reaction of 4-formylphenyl isocyanate with di-tert-butyl dicarbonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of Di-tert-Butyl (4-formylphenyl)imidodicarbonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The formyl (–CHO) moiety undergoes nucleophilic additions, enabling the construction of secondary alcohols or amines. For example:

Grignard Reaction:

The aldehyde reacts with Grignard reagents (e.g., methylmagnesium bromide) to form benzyl alcohols. In a structurally analogous compound, ditert-butyl (3-formylphenyl)imidodicarbonate reacted with a Grignard reagent to yield a substituted benzyl alcohol as a diastereomeric mixture .

Key Observations:

-

Stereoselectivity: Limited control due to steric hindrance from tert-butyl groups .

-

Yield: ~73% (based on analogous reactions with tert-butyl carbamates) .

Cross-Coupling Reactions

The aldehyde group participates in Suzuki-Miyaura couplings when converted to a boronic ester. For instance, reaction with aryl boronic acids in the presence of palladium catalysts forms biaryl derivatives :

Conditions:

-

Catalyst: Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

-

Solvent: Toluene/water

Deprotection of Boc Groups

The tert-butyloxycarbonyl (Boc) groups are cleaved under acidic conditions (e.g., HCl in dioxane or TFA), regenerating the free amine while preserving the aldehyde functionality :

Applications:

-

Intermediate in synthesizing kinase inhibitors (e.g., MAP4K1/HPK1 inhibitors) .

-

Building block for covalent inhibitors targeting cysteine residues (e.g., KDM5 demethylases) .

Experimental Data Table

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

Di-tert-butyl (4-formylphenyl)imidodicarbonate is characterized by its molecular formula and a molecular weight of approximately 221.25 g/mol. The compound features two tert-butyl groups and a formylphenyl moiety, making it a versatile reagent in organic synthesis. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Scientific Research Applications

-

Synthesis of Amines :

Di-tert-butyl (4-formylphenyl)imidodicarbonate is primarily used as a reagent for synthesizing primary amines from alkyl halides. This application serves as an alternative to traditional methods like the Gabriel synthesis, offering a more efficient pathway with potentially higher yields . -

Pharmaceutical Development :

The compound has been explored for its potential in drug development, particularly in creating inhibitors for various biological targets. For instance, it has shown promise as an intermediate in synthesizing compounds that inhibit specific protein kinases involved in cancer progression . The ability to modify its structure allows researchers to tailor compounds for enhanced biological activity. -

Organic Synthesis :

In organic chemistry, di-tert-butyl (4-formylphenyl)imidodicarbonate is utilized in the Mitsunobu reaction to convert alcohols into amines or other functional groups. This versatility makes it a valuable tool for chemists working on complex organic molecules .

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the use of di-tert-butyl (4-formylphenyl)imidodicarbonate in synthesizing novel anticancer agents targeting specific kinases. The synthesized compounds exhibited significant inhibitory activity against cancer cell lines, highlighting the compound's utility in pharmaceutical research .

Case Study 2: Development of Selective Protein Kinase Inhibitors

Research focused on modifying di-tert-butyl (4-formylphenyl)imidodicarbonate derivatives to create selective inhibitors for MAP4K1, a kinase implicated in various cancers. The results showed that these derivatives could effectively inhibit kinase activity at low concentrations, suggesting their potential as therapeutic agents .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Amines | Used to convert alkyl halides into primary amines | Higher yields compared to traditional methods |

| Pharmaceutical Development | Intermediate for developing kinase inhibitors | Effective against cancer cell lines |

| Organic Synthesis | Facilitates the Mitsunobu reaction | Versatile reagent for functional group transformations |

Mechanism of Action

The mechanism of action of Di-tert-Butyl (4-formylphenyl)imidodicarbonate involves the formation of reactive intermediates that can undergo nucleophilic substitution reactions. The imidodicarbonate group acts as an electrophile, facilitating the formation of urea derivatives when reacted with nucleophiles such as amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Key data extracted from NMR and synthesis studies:

*Estimated based on molecular formula; †Predicted shifts based on aldehyde-containing analogs.

Functional and Reactivity Comparisons

- Nitro vs. Amino Groups: The nitro group (Compound 11) is electron-withdrawing, enhancing stability but requiring reduction for further reactivity. The amino group (Compound 12) enables direct coupling but necessitates protective steps to avoid side reactions .

- Formyl Group Utility: The aldehyde in the target compound allows rapid, catalyst-free conjugation with amines or hydrazides, contrasting with the multi-step processes needed for nitro/amino derivatives .

- Boc Protection : All analogs utilize Boc groups for amine protection, ensuring compatibility with acidic deprotection conditions (e.g., trifluoroacetic acid) .

Biological Activity

Di-tert-butyl (4-formylphenyl)imidodicarbonate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Di-tert-butyl (4-formylphenyl)imidodicarbonate can be represented by the chemical formula . It is characterized by the presence of two tert-butyl groups and a formylphenyl moiety, which contribute to its reactivity and biological properties. The compound is soluble in organic solvents, making it suitable for various synthetic applications.

Mechanisms of Biological Activity

The biological activity of di-tert-butyl (4-formylphenyl)imidodicarbonate is primarily attributed to its role as a reagent in organic synthesis and its potential inhibitory effects on specific enzymes. Studies have indicated that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Activity : Compounds with tert-butyl substituents are known to exhibit antioxidant properties, which may help in mitigating oxidative stress in biological systems .

- Enzyme Inhibition : Research has shown that derivatives of imidodicarbonates can act as inhibitors for various enzymes, including kinases and demethylases, which play crucial roles in cellular signaling and gene regulation .

Therapeutic Applications

The therapeutic potential of di-tert-butyl (4-formylphenyl)imidodicarbonate is being explored in several areas:

- Cancer Treatment : Due to its ability to inhibit specific kinases involved in cancer progression, this compound may serve as a lead structure for developing novel anticancer agents .

- Inflammatory Diseases : By modulating enzyme activity associated with inflammatory pathways, it may have applications in treating autoimmune disorders .

1. Inhibition of MAP4K1

A study highlighted the inhibition of MAP4K1 (HPK1), a kinase implicated in various diseases. Di-tert-butyl (4-formylphenyl)imidodicarbonate was evaluated alongside other inhibitors, demonstrating significant enzyme inhibition at nanomolar concentrations. This suggests potential utility in enhancing immune responses in T-cells .

2. Antioxidant Properties

Research into related compounds has shown that di-tert-butyl phenols exhibit strong antioxidant activity, which correlates with their ability to scavenge reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative damage, potentially leading to therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps in synthesizing Di-tert-Butyl (4-formylphenyl)imidodicarbonate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves Boc-protection of hydroxylamine derivatives followed by functionalization. For example, in analogous compounds like Di-tert-butyl [(4-nitrobenzyl)oxy]imidodicarbonate (compound 11 in ), Boc anhydride and 4-dimethylaminopyridine (DMAP) are used in acetonitrile at 45°C for 3 hours. Yield optimization relies on stoichiometric control (2 equivalents of Boc anhydride), temperature stability, and purification via flash chromatography (30% ethyl acetate/hexane, Rf = 0.60) .

- Key Parameters :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP | Acetonitrile | 45°C | 88% |

| Reduction | NaBH₄, Ni(OAc)₂ | Acetonitrile/H₂O | RT | 45% |

Q. How is Di-tert-Butyl (4-formylphenyl)imidodicarbonate characterized spectroscopically, and what are the expected NMR signatures?

- Methodological Answer : ¹H NMR and ¹³C NMR are critical for confirming the structure. For instance, in compound 11 ( ), the tert-butyl groups appear as a singlet at δ 1.48 ppm (18H), while aromatic protons from the nitrobenzyl moiety resonate at δ 8.16 (d, J = 8.4 Hz) and δ 7.57 ppm. The formyl group in the target compound would show a distinct aldehyde proton signal near δ 9.8–10.2 ppm in CDCl₃. Carbonyl carbons (Boc groups) appear at δ 150–155 ppm .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during the characterization of Di-tert-Butyl (4-formylphenyl)imidodicarbonate derivatives?

- Methodological Answer : Contradictions often arise from rotamers , impurities , or solvent effects . For example, in the reduction of nitro to amine (compound 12 , ), incomplete reaction may leave residual nitro groups, altering NMR signals. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks and HPLC-MS to confirm purity. If unexpected signals persist, re-examine reaction conditions (e.g., NaBH₄ stoichiometry, catalyst activity of Ni(OAc)₂) .

Q. What strategies stabilize the formyl group in Di-tert-Butyl (4-formylphenyl)imidodicarbonate during downstream functionalization?

- Methodological Answer : The formyl group is prone to oxidation or nucleophilic attack. To stabilize it:

Q. How does the tert-butyloxycarbonyl (Boc) group influence the solubility and reactivity of this compound in bioconjugation reactions?

- Methodological Answer : The Boc group enhances lipophilicity , reducing aqueous solubility but improving stability in organic solvents (e.g., acetonitrile, DCM). In bioconjugation (e.g., PET radiochemistry, ), the Boc group must be selectively removed using TFA or HCl/dioxane to expose reactive amines. Pre-optimize deprotection conditions to avoid side reactions with the formyl group .

Q. What are the implications of conflicting data in reproducibility studies for derivatives of this compound?

- Methodological Answer : Reproducibility issues may stem from catalyst variability (e.g., Ni(OAc)₂ vs. Pd/C in reductions) or moisture sensitivity . For example, reports a 45% yield for compound 12 using NaBH₄/Ni(OAc)₂, but switching to H₂/Pd-C might improve consistency. Document all parameters (e.g., solvent grade, stirring rate) and validate via control experiments .

Application-Focused Questions

Q. How can this compound be utilized in the synthesis of radiopharmaceuticals or bioconjugates?

- Methodological Answer : The 4-formylphenyl moiety serves as a handle for site-specific labeling . For instance, in , similar compounds are functionalized with hydrazine carboxylates for conjugation to biomolecules. Optimize pH (4.6–7.4) and buffer systems (e.g., sodium acetate/1-octanesulfonate, ) to ensure compatibility with biological targets .

Q. What analytical methods are recommended for assessing the stability of Di-tert-Butyl (4-formylphenyl)imidodicarbonate under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- HPLC with UV detection (λ = 254 nm) to monitor degradation.

- Karl Fischer titration to assess moisture uptake.

- DSC/TGA to evaluate thermal decomposition. Store at –20°C under desiccation, as tert-butyl esters are sensitive to hydrolysis () .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the reactivity of the imidodicarbonate core in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from ligand effects or metal catalysts . For example, highlights bromopyrimidinyl analogs undergoing Suzuki couplings, but the formyl group in this compound may inhibit Pd-mediated reactions. Test alternative conditions (e.g., Cu(I)-catalyzed click chemistry) and characterize intermediates via HRMS and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.